molecular formula C19H18N2O4 B2476884 (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-31-4

(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2476884
CAS No.: 389075-31-4
M. Wt: 338.363
InChI Key: OTRHYBPFNRDCHD-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 7-ethoxy-2H-chromene-3-carboxylic acid with 2-methoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products:

  • Oxidation products: Aldehydes, carboxylic acids.
  • Reduction products: Amines.
  • Substitution products: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology: In biological research, it is explored for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: In the industrial sector, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • (2Z)-7-ethoxy-2-[(2-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-7-ethoxy-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-7-ethoxy-2-[(2-nitrophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness: The presence of the methoxy group in (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

7-ethoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-13-9-8-12-10-14(18(20)22)19(25-17(12)11-13)21-15-6-4-5-7-16(15)23-2/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRHYBPFNRDCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.